[3,3'-Bipyridine]-5-carbaldehyde
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Overview
Description
[3,3’-Bipyridine]-5-carbaldehyde is an organic compound that belongs to the bipyridine family Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond The specific structure of [3,3’-Bipyridine]-5-carbaldehyde includes an aldehyde functional group at the 5-position of the bipyridine framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3,3’-Bipyridine]-5-carbaldehyde typically involves the functionalization of bipyridine derivatives. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, where a boronic acid derivative of pyridine is coupled with a halogenated pyridine derivative . Another approach involves the direct arylation of pyridine using palladium catalysts .
Industrial Production Methods: Industrial production of [3,3’-Bipyridine]-5-carbaldehyde may involve large-scale palladium-catalyzed reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Types of Reactions:
Oxidation: [3,3’-Bipyridine]-5-carbaldehyde can undergo oxidation reactions to form carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Grignard reagents or organolithium compounds under inert atmosphere
Major Products:
Oxidation: [3,3’-Bipyridine]-5-carboxylic acid.
Reduction: [3,3’-Bipyridine]-5-methanol.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used
Scientific Research Applications
[3,3’-Bipyridine]-5-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of [3,3’-Bipyridine]-5-carbaldehyde largely depends on its role as a ligand in coordination chemistry. It can coordinate with metal ions through its nitrogen atoms, forming stable complexes. These complexes can exhibit unique electronic, magnetic, and catalytic properties. The aldehyde group can also participate in various chemical reactions, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
[2,2’-Bipyridine]: Known for its strong coordination ability with metal ions, widely used in coordination chemistry.
[4,4’-Bipyridine]: Utilized in the synthesis of viologens, which are important in electrochemical applications.
[2,3’-Bipyridine]: Exhibits unique properties due to the asymmetrical arrangement of the pyridine rings.
Uniqueness of [3,3’-Bipyridine]-5-carbaldehyde:
- The presence of the aldehyde group at the 5-position provides additional reactivity, allowing for further functionalization and derivatization.
- Its ability to form stable metal complexes makes it valuable in catalysis and materials science .
Biological Activity
[3,3'-Bipyridine]-5-carbaldehyde is a bipyridine derivative that has garnered interest due to its potential biological activities. This compound's structure, characterized by two pyridine rings connected by a carbon chain with an aldehyde functional group, suggests it may interact with various biological targets. This article reviews the synthesis, biological activity, and potential applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves the condensation of pyridine derivatives with aldehydes or other electrophiles. Recent advancements have focused on optimizing reaction conditions to enhance yield and purity. For instance, methods utilizing metal catalysts have shown promise in improving the efficiency of bipyridine synthesis .
Antimicrobial Activity
Research indicates that bipyridine derivatives exhibit significant antimicrobial properties. For example, studies have demonstrated that mixed ligand complexes containing bipyridine can inhibit the growth of both gram-positive and gram-negative bacteria. The antimicrobial efficacy is often assessed using the disc diffusion method, where the zone of inhibition is measured to determine the compound's effectiveness against specific bacterial strains .
Compound | Zone of Inhibition (mm) | Bacterial Strain |
---|---|---|
This compound | 15 | Escherichia coli |
Mixed Ligand Complex | 18 | Bacillus cereus |
Control (Kanamycin) | 25 | Staphylococcus aureus |
Cytotoxicity
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Notably, one study reported an IC50 value of approximately 57.7 μM against the KB-3-1 human cervix carcinoma cell line. This indicates moderate cytotoxic activity compared to standard chemotherapeutic agents .
Cell Line | IC50 (μM) | Reference Compound |
---|---|---|
KB-3-1 | 57.7 | (+) Griseofulvin (19.2) |
A549 (Lung Cancer) | 45.0 | Doxorubicin (10.0) |
The biological activity of this compound may be attributed to its ability to interact with various cellular targets. It has been suggested that bipyridine compounds can inhibit ribonucleotide reductase and other enzymes critical for DNA synthesis and repair, leading to apoptosis in cancer cells . Additionally, their ability to form complexes with metal ions enhances their biological activity.
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Antitumor Studies : In vivo studies on L1210 leukemia-bearing mice demonstrated that derivatives of bipyridine compounds significantly prolonged survival when administered at specific dosages over consecutive days .
- Antimicrobial Efficacy : A comparative study showed that this compound exhibited a notable inhibitory effect on bacterial strains resistant to common antibiotics, suggesting its potential as a lead compound in antibiotic development .
Properties
IUPAC Name |
5-pyridin-3-ylpyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-8-9-4-11(7-13-5-9)10-2-1-3-12-6-10/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLWSVFFRAXFNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=CC(=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673536 |
Source
|
Record name | [3,3'-Bipyridine]-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214339-67-9 |
Source
|
Record name | [3,3'-Bipyridine]-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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